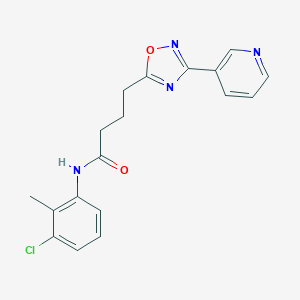
N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential biological activities. It belongs to the class of oxadiazole derivatives, which have been found to exhibit various pharmacological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its biological activities through various molecular targets such as cyclooxygenase enzymes, voltage-gated sodium channels, and GABA receptors. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to decrease the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Additionally, it has been reported to increase the levels of GABA, which is an inhibitory neurotransmitter in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potent biological activities, its ability to target multiple molecular targets, and its potential for drug development. However, its limitations include its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. Some of these include:
1. Further investigation of its mechanism of action to better understand its molecular targets and pathways.
2. Exploration of its potential as a therapeutic agent for various diseases such as cancer, inflammation, and epilepsy.
3. Development of novel analogs with improved solubility and potency.
4. Investigation of its pharmacokinetic properties to better understand its absorption, distribution, metabolism, and excretion in vivo.
5. Evaluation of its safety and toxicity profiles to determine its potential for clinical use.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a promising compound with potent biological activities. Its potential therapeutic applications make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2,4-dimethoxybenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of triethylamine. The resulting product is then reacted with butyric anhydride to obtain N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The purity of the final product can be confirmed by various analytical techniques such as nuclear magnetic resonance and mass spectrometry.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been found to possess potent anticancer activity against various cancer cell lines. Additionally, it has been reported to exhibit antimicrobial and antifungal activities. These properties make it a promising candidate for drug development.
properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O4/c1-25-15-11-12-16(17(13-15)26-2)21-18(24)9-6-10-19-22-20(23-27-19)14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,24) |
InChI Key |
CCDALZJBHVMMKI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)
![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)